molecular formula C11H14O4 B8482362 2,3-Dimethoxyphenylpropionic acid

2,3-Dimethoxyphenylpropionic acid

Cat. No. B8482362
M. Wt: 210.23 g/mol
InChI Key: UHQIYNANFFRUAZ-UHFFFAOYSA-N
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Patent
US04769368

Procedure details

2,3-Dimethoxycinnamic acid (50 g, 0.24 m) was suspended in a mixture of 120 ml of ethanol and 40 ml of glacial acetic acid, then treated with 0.8 g of 10% palladium-on-charcoal. The mixture was warmed on a steam bath before putting on the Paar shaker. Hydrogenation was continued until the uptake of hydrogen stopped (45 minutes). The catalyst was filtered off and the resulting filtrate was evaporated to dryness. The resulting residue solidified on standing. A quantitative yield of the desired 2,3-dimethoxyphenylpropionic acid was isolated.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:13]([O:14][CH3:15])=[CH:12][CH:11]=[CH:10][C:4]=1[CH:5]=[CH:6]C(O)=O.[H][H].[C:18]([OH:21])(=[O:20])C>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[C:13]([O:14][CH3:15])=[CH:12][CH:11]=[CH:10][C:4]=1[CH:5]([CH3:6])[C:18]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=C(C=CC(=O)O)C=CC=C1OC
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed on a steam bath
CUSTOM
Type
CUSTOM
Details
(45 minutes)
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the resulting filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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